molecular formula C7H9NO4S B2945785 4-Hydroxy-3-methoxybenzene-1-sulfonamide CAS No. 1243362-00-6

4-Hydroxy-3-methoxybenzene-1-sulfonamide

Cat. No. B2945785
CAS RN: 1243362-00-6
M. Wt: 203.21
InChI Key: NZXJVWINIAGNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1243362-00-6 . It has a molecular weight of 203.22 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-3-methoxybenzene-1-sulfonamide is 1S/C7H9NO4S/c1-12-7-4-5 (13 (8,10)11)2-3-6 (7)9/h2-4,9H,1H3, (H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Impact on Bilirubin Displacement and Photoprotection

Bilirubin Displacement : Sulfonamide derivatives, such as furosemide, have been studied for their ability to displace bilirubin from albumin, an action that could have implications for the treatment of jaundice in newborns. Such displacement could potentially lead to adverse effects due to increased free bilirubin levels, necessitating caution in clinical applications (Shankaran & Poland, 1977).

Photoprotection : Benzophenone derivatives, specifically Benzophenone-4 (a sulfonamide compound), are extensively used as UV filters and photostabilizers in sunscreens and cosmetics. These compounds help in protecting the skin from UV radiation and prevent the photodegradation of cosmetic formulations, thereby extending their shelf life (Caruana, McPherson, & Cooper, 2011).

Therapeutic Research

Carbonic Anhydrase Inhibition : Sulfonamide derivatives like 6-hydroxybenzo[b]thiophene-2-sulfonamide have been investigated for their potential as carbonic anhydrase inhibitors, which could lower intraocular pressure in patients with glaucoma. However, clinical trials revealed that these compounds might not effectively reach the target site within the eye, limiting their therapeutic utility (Eb, Gerber, & Yoder, 1987).

Metabolic and Psychological Effects : Studies have explored the metabolic pathways of various synthetic compounds, including sulfonamide derivatives, to understand their effects on human health. For instance, the metabolism of 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic cannabimimetic, involves aromatic hydroxylation and O-demethylation, among other pathways. Identifying these metabolites aids in detecting the ingestion of such compounds and understanding their physiological impacts (Kavanagh et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 4-Hydroxy-3-methoxybenzene-1-sulfonamide are not mentioned in the available literature, the broader field of sulfonamides continues to be an area of active research due to their diverse pharmacological activities .

properties

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXJVWINIAGNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.